Methyl 7-(2-methoxy-5-methylpyridin-3-yl)-2-methylsulfonylthieno[3,2-d]pyrimidine-6-carboxylate
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Overview
Description
Methyl 7-(2-methoxy-5-methylpyridin-3-yl)-2-methylsulfonylthieno[3,2-d]pyrimidine-6-carboxylate is a complex organic compound that belongs to the class of thienopyrimidines. This compound is characterized by its unique structure, which includes a thieno[3,2-d]pyrimidine core, a methylsulfonyl group, and a methoxy-methylpyridinyl moiety. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
The synthesis of Methyl 7-(2-methoxy-5-methylpyridin-3-yl)-2-methylsulfonylthieno[3,2-d]pyrimidine-6-carboxylate typically involves multiple steps, including the formation of the thieno[3,2-d]pyrimidine core and subsequent functionalization. One common synthetic route involves the condensation of appropriate starting materials under controlled conditions, followed by cyclization and functional group modifications. Industrial production methods may employ optimized reaction conditions, such as the use of specific catalysts, solvents, and temperature controls to enhance yield and purity .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, often using reagents like sodium hydride or potassium carbonate.
Cyclization: Intramolecular cyclization reactions can be facilitated by catalysts like palladium or copper.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
Methyl 7-(2-methoxy-5-methylpyridin-3-yl)-2-methylsulfonylthieno[3,2-d]pyrimidine-6-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurodegenerative disorders and inflammatory conditions.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of Methyl 7-(2-methoxy-5-methylpyridin-3-yl)-2-methylsulfonylthieno[3,2-d]pyrimidine-6-carboxylate involves its interaction with specific molecular targets and pathways. It may act by inhibiting certain enzymes or receptors, thereby modulating biochemical pathways involved in disease processes. For example, it could inhibit the activity of kinases or other signaling molecules, leading to reduced inflammation or cell proliferation .
Comparison with Similar Compounds
When compared to similar compounds, Methyl 7-(2-methoxy-5-methylpyridin-3-yl)-2-methylsulfonylthieno[3,2-d]pyrimidine-6-carboxylate stands out due to its unique structural features and potential biological activities. Similar compounds include:
Quinolinyl-pyrazoles: These compounds share some structural similarities but differ in their core structures and functional groups.
Triazole-pyrimidine hybrids: These compounds also exhibit interesting biological activities but have different mechanisms of action and molecular targets.
The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in scientific research.
Properties
Molecular Formula |
C16H15N3O5S2 |
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Molecular Weight |
393.4 g/mol |
IUPAC Name |
methyl 7-(2-methoxy-5-methylpyridin-3-yl)-2-methylsulfonylthieno[3,2-d]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C16H15N3O5S2/c1-8-5-9(14(23-2)17-6-8)11-12-10(25-13(11)15(20)24-3)7-18-16(19-12)26(4,21)22/h5-7H,1-4H3 |
InChI Key |
IDKMQRLDWHFQKP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(N=C1)OC)C2=C(SC3=CN=C(N=C32)S(=O)(=O)C)C(=O)OC |
Origin of Product |
United States |
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